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Compound of Interest

Compound Name:
Methyl 3-cyano-2,2-

dimethylpropanoate

CAS No.: 175697-97-9

Cat. No.: B2483179 Get Quote

Abstract: Baricitinib is a potent and selective Janus kinase (JAK) inhibitor approved for the

treatment of rheumatoid arthritis. Its molecular architecture is characterized by a central

pyrazole ring connecting a pyrrolo[2,3-d]pyrimidine core and a functionalized azetidine moiety.

The synthesis of Baricitinib is a topic of significant interest in pharmaceutical process

development. While numerous synthetic strategies have been devised, they predominantly rely

on the convergent coupling of two key heterocyclic fragments. This document provides a

detailed, field-proven protocol for the synthesis of a critical azetidine intermediate, 2-(1-

(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a cornerstone precursor in many reported

industrial syntheses of Baricitinib. While the topic specified an interest in routes from methyl

isobutyrate, a comprehensive review of authoritative literature, including patents and peer-

reviewed journals, indicates that this is not a standard or documented starting material for the

principal Baricitinib fragments. Therefore, this guide focuses on a validated and widely adopted

pathway, emphasizing the chemical rationale, procedural details, and in-process controls

necessary for a successful and scalable synthesis.

Strategic Overview: Retrosynthesis of Baricitinib
A successful synthesis of a complex molecule like Baricitinib hinges on a logical retrosynthetic

analysis. The most common strategy involves disconnecting the molecule at the pyrazole-

azetidine bond, which is typically formed via a Michael addition. This approach breaks the

target molecule down into two more manageable, key intermediates.
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Key Disconnection Strategy:

Baricitinib (1) is disconnected via a Michael addition reaction.

This reveals the two primary building blocks:

Fragment A: The nucleophilic pyrazolopyrimidine core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-

d]pyrimidine (2) (often used in a protected form).

Fragment B: The electrophilic azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-

ylidene)acetonitrile (3), which acts as the Michael acceptor.

This application note will focus exclusively on the robust, multi-step synthesis of Fragment B.

Baricitinib (1)

Michael Addition
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4-(1H-pyrazol-4-yl)-7H-pyrrolo

[2,3-d]pyrimidine (2)

Fragment B
2-(1-(ethylsulfonyl)azetidin-3-ylidene)

acetonitrile (3)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Baricitinib.
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Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-
ylidene)acetonitrile (Fragment B)
The synthesis of this key intermediate is accomplished in three main stages starting from the

commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This pathway involves an

olefination reaction, deprotection of the nitrogen, and a final sulfonylation.

Synthetic Workflow for Fragment B

tert-butyl
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Horner-Wadsworth-Emmons
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(Acidic Conditions)

2-(azetidin-3-ylidene)
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2-(1-(ethylsulfonyl)azetidin-3-ylidene)

acetonitrile
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Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction
Objective: To install the cyanomethylene group onto the azetidine ketone via a stereoselective

olefination reaction.

Causality & Expertise: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the

classical Wittig reaction for this transformation. The phosphonate reagent, diethyl

(cyanomethyl)phosphonate, is less basic and more nucleophilic than its phosphonium ylide

counterpart, reducing the likelihood of side reactions. Furthermore, HWE reactions with α-

cyano-substituted phosphonates strongly favor the formation of the thermodynamically stable

E-isomer, which is crucial for the subsequent Michael addition. Potassium tert-butoxide is

chosen as the base due to its strength, which is sufficient to deprotonate the phosphonate, and

its good solubility in the chosen solvent, tetrahydrofuran (THF). The reaction is initiated at a low

temperature (-5 °C) to control the exothermic deprotonation and maintain reaction selectivity

before being allowed to warm to room temperature to drive the reaction to completion.[1]

Experimental Protocol:
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Reagent Preparation:

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF

(300 mL) in a three-neck flask under an inert atmosphere (N₂ or Ar), slowly add a 1M

solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) via a dropping funnel.

Maintain the internal temperature at approximately -5 °C using an ice-salt bath during the

addition.

Stir the resulting mixture at -5 °C for 3 hours.

Reaction:

In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol)

in anhydrous THF (67 mL).

Add this solution to the pre-formed phosphonate anion solution at -5 °C.

Stir the reaction mixture for an additional 2 hours at -5 °C.

Remove the cooling bath and allow the mixture to warm to room temperature. Continue

stirring for 16 hours.

Work-up and Isolation:

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding an aqueous solution of sodium chloride

(12.5%, 300 mL).

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can often be used in

the next step without further purification. If necessary, purification can be achieved by

column chromatography.
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Step 2: N-Boc Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen

to prepare it for sulfonylation.

Causality & Expertise: The Boc group is a standard amine protecting group that is stable to a

wide range of conditions but is selectively and cleanly cleaved under strong acidic conditions.

[2] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly

used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the

stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This method is

highly efficient and generally proceeds to completion at room temperature.

Experimental Protocol:

Reaction Setup:

Dissolve the crude tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the previous

step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

Cool the solution to 0 °C in an ice bath.

Deprotection:

Slowly add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-

dioxane or neat trifluoroacetic acid (TFA).

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir

for an additional 2-4 hours.

Work-up and Isolation:

Monitor the reaction for completion by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess acid.

The product, 2-(azetidin-3-ylidene)acetonitrile, is typically isolated as its hydrochloride or

trifluoroacetate salt. It is often a solid that can be collected by filtration after trituration with
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a solvent like diethyl ether. This salt is frequently used directly in the next step without

further purification.

Step 3: Sulfonylation
Objective: To install the critical ethylsulfonyl group onto the azetidine nitrogen.

Causality & Expertise: This is a standard nucleophilic substitution reaction where the secondary

amine of the azetidine attacks the electrophilic sulfur atom of ethanesulfonyl chloride.[2][3] A

non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine

(DIPEA), is required to neutralize the HCl generated during the reaction. The base prevents the

protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction is typically performed in an aprotic solvent like DCM or THF.

Experimental Protocol:

Reaction Setup:

Suspend the 2-(azetidin-3-ylidene)acetonitrile salt (e.g., hydrochloride, 1 equivalent) in

dichloromethane (DCM).

Add a non-nucleophilic base such as triethylamine (2.5-3.0 equivalents) to the suspension.

Cool the mixture to 0 °C.

Sulfonylation:

Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled mixture,

ensuring the temperature remains low.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours until completion (monitor by TLC).

Work-up and Isolation:

Quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution

(e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

The resulting crude product can be purified by column chromatography (e.g., using a

hexane/ethyl acetate gradient) or by recrystallization to afford the final intermediate, 2-(1-

(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, as a solid.[4]

Data Summary & Characterization
The following table summarizes typical results for the synthesis of the target intermediate.

Purity is generally assessed by HPLC and identity is confirmed by NMR and MS.
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Step
Product
Name

Starting
Material

Typical
Yield

Purity
(HPLC)

Key
Analytical
Data

1

tert-butyl 3-

(cyanomethyl

ene)azetidine

-1-

carboxylate

tert-butyl 3-

oxoazetidine-

1-carboxylate

85-95% >95%

¹H NMR and

MS

consistent

with

structure.

2

2-(azetidin-3-

ylidene)aceto

nitrile (as HCl

salt)

Intermediate

from Step 1
90-98% >97%

Loss of Boc

group signals

in ¹H NMR.

3

2-(1-

(ethylsulfonyl)

azetidin-3-

ylidene)aceto

nitrile

Intermediate

from Step 2
80-90% >99%

¹³C NMR

(DMSO-d₆): δ

7.2, 42.6,

58.5, 58.9,

93.9, 114.9.

MS

consistent

with the final

product

molecular

weight.[2]

Conclusion
The protocol detailed herein describes an efficient, scalable, and well-documented synthesis of

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a pivotal intermediate for the manufacture of

the JAK inhibitor Baricitinib. By employing robust and well-understood chemical transformations

such as the Horner-Wadsworth-Emmons reaction, acid-labile deprotection, and standard

sulfonylation, this three-step sequence provides high yields and excellent purity. This

application note serves as a reliable guide for researchers and process chemists engaged in

the development and synthesis of Baricitinib and related pharmaceutical agents.
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[https://www.benchchem.com/product/b2483179#synthesis-of-baricitinib-intermediate-from-
methyl-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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